1-(Thiophen-2-yl)but-3-yn-1-ol

Description

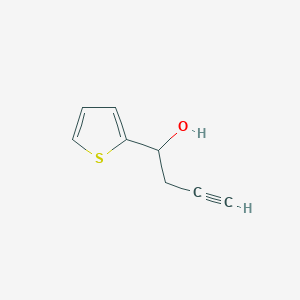

Structure

3D Structure

Properties

Molecular Formula |

C8H8OS |

|---|---|

Molecular Weight |

152.22 g/mol |

IUPAC Name |

1-thiophen-2-ylbut-3-yn-1-ol |

InChI |

InChI=1S/C8H8OS/c1-2-4-7(9)8-5-3-6-10-8/h1,3,5-7,9H,4H2 |

InChI Key |

VDOHWCQECZTZCO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C1=CC=CS1)O |

Origin of Product |

United States |

The Significance of Homopropargylic Alcohols in Organic Synthesis

Homopropargylic alcohols are a class of organic compounds characterized by a hydroxyl group located three carbon atoms away from an alkyne functional group. This structural arrangement imparts a unique reactivity profile, making them highly valuable intermediates in organic synthesis. nih.govscirp.orgscirp.org Their utility stems from the presence of two key functional groups—the alcohol and the alkyne—which can be manipulated either independently or in concert to construct complex molecular frameworks.

The alcohol moiety can be oxidized to a ketone, while the alkyne can participate in a wide array of transformations, including cycloadditions, coupling reactions, and reductions. For instance, the reaction of homopropargylic alcohols can lead to the formation of α-allenic aldehydes and ketones through a tandem oxidative aryl migration and carbonyl formation process under visible-light photoredox catalysis. rsc.org

Numerous synthetic methods have been developed for the preparation of homopropargylic alcohols. organic-chemistry.org A common strategy involves the nucleophilic addition of a propargyl or allenyl organometallic reagent to a carbonyl compound. scirp.orgnus.edu.sg However, these reactions can sometimes yield mixtures of homopropargylic and allenic alcohols, which can be challenging to separate. scirp.org To address this, more regioselective methods have been developed. scirp.orgresearchgate.net

The versatility of homopropargylic alcohols makes them fundamental building blocks in the synthesis of many bioactive compounds and complex natural products. nih.govnus.edu.sg

The Thiophene Moiety in Heterocyclic Chemistry

Thiophene (B33073) is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.orgnumberanalytics.com Its structure is analogous to that of benzene (B151609), and it exhibits many similar chemical properties due to its aromaticity. wikipedia.orgbritannica.com The sulfur atom in the thiophene ring contributes to its unique electronic properties and its ability to engage in various chemical reactions. numberanalytics.com

In the realm of medicinal chemistry, the thiophene ring is considered a "privileged pharmacophore," meaning it is a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.net It is often used as a bioisosteric replacement for a phenyl ring in drug design, a substitution that can improve a compound's physicochemical properties, metabolic stability, and binding affinity without losing its biological activity. wikipedia.orgnih.gov The sulfur atom can also participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Numerous drugs approved by the U.S. Food and Drug Administration (FDA) contain a thiophene nucleus, highlighting its importance in the pharmaceutical industry. nih.govrsc.org Examples of such drugs include the antiplatelet agent ticlopidine (B1205844) and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid. researchgate.netnih.gov Thiophene derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov

Beyond pharmaceuticals, thiophenes are also crucial building blocks in the development of agrochemicals and advanced materials. wikipedia.orgnumberanalytics.com

Advanced Structural Characterization of 1 Thiophen 2 Yl but 3 Yn 1 Ol and Its Derivatives

Spectroscopic Analysis Techniques for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data Interpretation

NMR spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide definitive evidence for the compound's structure. rsc.orgbeilstein-journals.orgchemicalbook.comchemicalbook.com

The ¹H NMR spectrum of 1-(thiophen-2-yl)but-3-yn-1-ol, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for each type of proton. The protons of the thiophene (B33073) ring appear in the aromatic region, generally between δ 6.9 and 7.3 ppm. rsc.org The proton on the carbon adjacent to the sulfur atom (α-proton) usually resonates at a slightly higher chemical shift than the other two ring protons (β-protons). The methine proton (CH-OH) next to the thiophene ring is expected to produce a triplet at approximately δ 5.1 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the alkyne and the chiral center appear as a doublet of doublets around δ 2.7 ppm. The terminal alkyne proton gives rise to a triplet at approximately δ 2.0 ppm. chemicalbook.com The hydroxyl (-OH) proton signal is often a broad singlet with a variable chemical shift.

| Proton Assignment | Approximate Chemical Shift (δ) in ppm | Multiplicity |

| Thiophene-H | 6.9 - 7.3 | Multiplet (m) |

| >CH-OH | ~5.1 | Triplet (t) |

| -CH₂- | ~2.7 | Doublet of Doublets (dd) |

| ≡C-H | ~2.0 | Triplet (t) |

| -OH | Variable | Broad Singlet (br s) |

Table 1: Predicted ¹H NMR Data for this compound.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the thiophene ring typically resonate in the δ 123-145 ppm range, with the carbon atom bonded to the butynol (B8639501) side chain appearing at the higher end of this range. rsc.org The carbon atom of the alcohol group (>CH-OH) is expected around δ 65 ppm. The two sp-hybridized carbons of the alkyne group have distinct chemical shifts: the internal carbon (-C≡) appears around δ 83 ppm, while the terminal carbon (≡CH) is found around δ 71 ppm. The methylene carbon (-CH₂-) signal is anticipated at approximately δ 29 ppm. rsc.org

| Carbon Assignment | Approximate Chemical Shift (δ) in ppm |

| Thiophene C (quaternary) | ~145 |

| Thiophene C-H | 123 - 127 |

| -C≡ | ~83 |

| ≡C-H | ~71 |

| >CH-OH | ~65 |

| -CH₂- | ~29 |

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the specific functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound exhibits several key absorption bands. A prominent, broad band in the 3400-3200 cm⁻¹ region corresponds to the O-H stretching of the alcohol group. The terminal alkyne is identified by a sharp, moderately intense peak at approximately 3300 cm⁻¹ (≡C-H stretch) and a weaker absorption around 2120 cm⁻¹ (C≡C stretch). nist.govchemicalbook.com Aromatic C-H stretching vibrations from the thiophene ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3400 - 3200 | Strong, Broad |

| ≡C-H (Alkyne) | ~3300 | Sharp, Medium |

| C-H (Aromatic/Aliphatic) | 3100 - 2850 | Medium |

| C≡C (Alkyne) | ~2120 | Weak to Medium |

| C=C (Thiophene Ring) | 1600 - 1400 | Medium |

Table 3: Principal IR Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under electron ionization (EI). beilstein-journals.orgchemicalbook.com The molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₈H₈OS (M.W. 152.21). Common fragmentation pathways include the loss of a water molecule (H₂O, 18 Da) from the alcohol, giving a peak at m/z 134. A significant fragment is often the thiophenylmethylium ion (C₅H₅S⁺), which results from cleavage of the C-C bond adjacent to the ring, appearing at m/z 111. nih.govnist.gov

| m/z Value | Proposed Fragment Ion |

| 152 | [C₈H₈OS]⁺ (Molecular Ion) |

| 134 | [M - H₂O]⁺ |

| 111 | [C₅H₅S]⁺ (Thiophenylmethylium) |

Table 4: Expected Major Ions in the Mass Spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would yield accurate data on bond lengths, bond angles, and the conformation of the butynol side chain relative to the thiophene ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the crystal packing. To date, a single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. The determination of its crystal structure would provide an invaluable and definitive piece of the structural puzzle for this compound.

Crystal Structure of Homopropargylic and Propargylic Alcohol Analogs

Crystallographic studies on various thiophene derivatives reveal common packing motifs and unit cell characteristics. For instance, the crystal structure of (E)-N′-[1-(Thiophen-2-yl)ethylidene]isonicotinohydrazide, a compound containing the thiophen-2-yl moiety, was solved and shown to crystallize in the triclinic space group P-1. researchgate.net Another relevant analog, (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide, incorporates both a thiophene ring (as benzothiophene) and a butynyl group, making it a significant structural comparator. nih.gov

The data from these and other analogs indicate that thiophene derivatives frequently crystallize in centrosymmetric space groups like triclinic P-1 or monoclinic P2₁/n. researchgate.netnih.gov The presence of the rigid thiophene ring and the linear alkyne group imposes significant constraints on the possible packing arrangements.

Below is a table summarizing crystallographic data for representative thiophene-containing analogs.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| (E)-N′-[1-(Thiophen-2-yl)ethylidene]isonicotinohydrazide | C₁₂H₁₁N₃OS | Triclinic | P-1 | 3.9466(1) | 10.5956(4) | 14.3647(6) | 74.656(2) | 82.595(2) | 79.426(2) | researchgate.net |

| (E)-N′-(pyridin-4-ylmethylidene)thiophene-2-carbohydrazide | C₁₁H₉N₃OS | Monoclinic | P2₁/n | - | - | - | - | - | - | nih.gov |

| (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | C₁₅H₁₅NOS | Orthorhombic | Pca2₁ | 16.591(3) | 5.864(1) | 13.911(3) | 90 | 90 | 90 | nih.gov |

Note: Full unit cell parameters for (E)-N′-(pyridin-4-ylmethylidene)thiophene-2-carbohydrazide were not detailed in the provided source but its space group was identified.

Intermolecular Interactions in Crystalline States

The crystal packing of this compound and its analogs is primarily dictated by a combination of strong hydrogen bonds and weaker π-interactions. rsc.org These non-covalent forces are crucial in defining the supramolecular architecture of the solid state.

Hydrogen Bonding: The hydroxyl (-OH) group of the alcohol is the most significant functional group for forming strong intermolecular interactions. libretexts.org It can act as both a hydrogen bond donor (with its acidic hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). youtube.com In the crystalline state, this leads to the formation of robust hydrogen-bonding networks. libretexts.org For instance, alcohols often form chains or cyclic motifs (dimers, trimers, etc.) through O-H···O hydrogen bonds. mdpi.com In crystals of related thiophene derivatives that contain N-H or O-H groups, these hydrogen bonds are consistently observed as the primary organizing force, often creating inversion dimers that form R₂²(8) graph-set motifs. researchgate.netnih.gov The energy of these hydrogen bonds is significant, typically in the range of 5 to 10 kcal/mol, which explains the generally higher melting and boiling points of alcohols compared to non-hydrogen-bonded analogs. libretexts.org

π-π Stacking: The planar thiophene rings of adjacent molecules can stack on top of each other. This interaction is common in aromatic compounds and contributes to the cohesive energy of the crystal. nih.gov

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron cloud of the thiophene ring or the alkyne group. These interactions are frequently observed in the crystal structures of thiophene derivatives, often linking molecules into dimers or more extended arrays. nih.gov

Chalcogen Bonding: The sulfur atom in the thiophene ring possesses regions of positive electrostatic potential (σ-holes) opposite its C-S bonds, allowing it to act as an electron acceptor in so-called chalcogen bonds. nih.gov It can interact with electron-rich atoms like oxygen or nitrogen, or even π-systems, further influencing the crystal packing.

The interplay between strong O-H···O hydrogen bonds and these weaker, but numerous, π-interactions creates a complex and stable three-dimensional crystal lattice. rsc.org

Analysis of Molecular Conformation and Stereochemistry

Molecular Conformation: The conformation of this compound is defined by the rotational freedom around the single bond connecting the chiral carbinol carbon (the carbon bearing the -OH group) and the thiophene ring. The spatial arrangement is described by the dihedral angle between the plane of the thiophene ring and the C-O bond of the alcohol.

In analogous structures, the thiophene ring often shows a significant dihedral angle with respect to other rings or planar groups in the molecule. For example, in one chalcone-thiophene derivative, the dihedral angle between the thiophene and benzene (B151609) rings is 11.4(2)°. nih.gov In another complex derivative, the dihedral angle between a benzothiophene (B83047) ring system and an attached phenyl ring is 77.7(1)°. nih.gov This indicates that co-planar arrangements are not always the most stable conformation, and steric hindrance between the side chain and the hydrogen atom at position 3 of the thiophene ring can lead to a twisted conformation. The specific conformation adopted in the crystal is the one that best accommodates the demands of the intermolecular packing forces.

Stereochemistry: The carbon atom attached to the hydroxyl group and the thiophene ring (C1) is a stereocenter. This means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images called enantiomers: (R)-1-(Thiophen-2-yl)but-3-yn-1-ol and (S)-1-(Thiophen-2-yl)but-3-yn-1-ol.

The stereochemistry of a molecule is critical as it can profoundly influence its biological activity and interaction with other chiral molecules, such as enzymes. nih.gov Unless synthesized using a specific enantioselective method, the compound is typically produced as a racemate—an equal mixture of both (R) and (S) enantiomers. When a racemic mixture crystallizes, the two enantiomers can arrange in one of three ways: as a racemic conglomerate (a mechanical mixture of separate R and S crystals), a racemic compound (where R and S enantiomers are ordered within the same crystal lattice), or a racemic solid solution. mdpi.com In the case of related chiral alcohols, crystallization as a racemic compound, where the two enantiomers are linked by intermolecular interactions like hydrogen bonds, is a common occurrence. mdpi.com

Computational Chemistry and Theoretical Studies on 1 Thiophen 2 Yl but 3 Yn 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the molecular properties of organic compounds from first principles. For molecules like 1-(Thiophen-2-yl)but-3-yn-1-ol, these methods can predict a range of characteristics, including electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivityrsc.orgresearchgate.netnih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to study thiophene (B33073) and its derivatives, providing a good balance between accuracy and computational cost. researchgate.netmdpi.commdpi.com DFT calculations can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netjchps.com

For thiophene derivatives, the HOMO is typically a π-orbital distributed over the thiophene ring, indicating that this moiety is the primary site for electrophilic attack. The LUMO is also a π-antibonding orbital, and its energy and distribution are significantly influenced by the nature of the substituents on the thiophene ring. In a hypothetical DFT study of this compound, the HOMO would likely be centered on the electron-rich thiophene ring, while the LUMO might have significant contributions from the but-3-yn-1-ol side chain, particularly the alkyne group.

A study on thiophene-triazole co-oligomers showed that the HOMO-LUMO gap could be tuned by modifying the substitution pattern on the thiophene ring. researchgate.net For instance, α-connected bithienyl derivatives exhibit smaller energy gaps compared to β-connected ones due to more extended π-conjugation. researchgate.net In another study on 2-thienyl-4-furyl-6-aryl pyridine (B92270) derivatives, a correlation was found between the HOMO and LUMO energies and the observed anticancer activity of the compounds. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound based on Analogous Compounds

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -6.5 | Primarily located on the thiophene ring; related to electron-donating ability. |

| LUMO | -1.2 | Distributed over the thiophene ring and the but-3-yn-1-ol side chain; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative and based on typical values for similar thiophene derivatives. Actual values for this compound would require specific DFT calculations.

Theoretical vibrational frequency calculations are often performed alongside geometry optimization in DFT studies. These calculations predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimental data, the accuracy of the computational model can be validated. nih.govscientific.net Furthermore, the analysis of vibrational modes provides a detailed picture of the molecule's internal motions.

For a molecule like this compound, key vibrational modes would include the C-H, C-C, and C-S stretching and bending vibrations of the thiophene ring, as well as the characteristic vibrations of the but-3-yn-1-ol side chain. These would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the various C-H and C-C vibrations of the butyl chain.

A combined experimental and theoretical study on 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione utilized DFT calculations to assign the vibrational frequencies observed in the FT-IR and Raman spectra. nih.gov Similarly, a study on 2-thiophene carboxylic acid employed DFT to analyze its vibrational spectra. iosrjournals.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) |

| Thiophene Ring | C-H stretch | 3100-3000 |

| C=C stretch | 1550-1400 | |

| C-S stretch | 850-600 | |

| But-3-yn-1-ol | O-H stretch | 3600-3200 |

| C≡C stretch | 2260-2100 | |

| C-H stretch (alkyne) | ~3300 |

Note: These are typical ranges for the specified functional groups and the exact values would need to be calculated for the specific molecule.

Reaction Mechanism Elucidation through Transition State Analysisresearchgate.net

Computational chemistry is a powerful tool for investigating reaction mechanisms. By locating and characterizing the transition state (TS) structures, the energy barriers for different reaction pathways can be determined. This allows for the prediction of the most likely mechanism and the factors that control the reaction's outcome.

For this compound, theoretical studies could be employed to investigate various reactions, such as the addition of electrophiles to the thiophene ring or the alkyne, or reactions involving the hydroxyl group. A theoretical study on the unimolecular pyrolysis of thiophene identified multiple reaction channels and their corresponding transition states, providing a detailed understanding of its thermal decomposition. acs.org The concept of post-transition state bifurcations, where a single transition state leads to multiple products, is also an area where computational chemistry provides crucial insights that are difficult to obtain experimentally. youtube.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule can significantly impact its properties and biological activity. Conformational analysis involves identifying the stable conformations (isomers that can be interconverted by rotation around single bonds) and determining their relative energies. This creates a potential energy surface, or landscape, that describes the molecule's flexibility.

For a molecule with a flexible side chain like this compound, there will be multiple possible conformations due to rotation around the C-C single bonds. Theoretical studies on the conformational preferences of side chains in various molecules, including those with thiophene moieties, have shown that the relative orientation of the side chain can be influenced by subtle steric and electronic effects. acs.orgnih.gov A theoretical study on terthiophene and quinquethiophene in a host-guest system revealed how the conformational aspects of the oligomeric guests are influenced by the host matrix. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms and molecules over time. This allows for the investigation of dynamic processes such as conformational changes, solvent effects, and the formation of intermolecular interactions.

MD simulations of thiophene and its derivatives have been used to study their behavior in different environments, such as in the gas phase or in solution. rsc.orgaip.org For example, a study on thiophene carboxamide derivatives used molecular dynamics simulations to investigate the stability of ligand-protein complexes, which is crucial for drug design. mdpi.com In the context of this compound, MD simulations could be used to explore its conformational dynamics in solution, its interactions with solvent molecules, and its potential to interact with biological macromolecules.

In Silico Prediction of Chemical Behavior and Stability

The chemical behavior and stability of this compound can be effectively predicted using in silico models. These predictions are grounded in quantum chemical calculations that provide quantitative data on the molecule's electronic structure and potential energy surface. nih.gov

Molecular Geometry and Stability:

A foundational step in any computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. rsc.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the thiophene ring, the butynol (B8639501) side chain, and the hydroxyl group. DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), are a standard method for achieving a reliable optimized geometry. figshare.comnih.gov The stability of the molecule is intrinsically linked to its electronic properties, such as the HOMO-LUMO energy gap. A larger gap generally signifies higher stability and lower chemical reactivity. nih.govrsc.org

Interactive Table 1: Predicted Geometrical Parameters for this compound

The following table presents hypothetical, yet representative, bond lengths and angles for the optimized geometry of this compound, as would be predicted by DFT calculations.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C(thiophene)-C(carbinol) | ~1.50 Å |

| Bond Length | C(carbinol)-O | ~1.43 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Length | C≡C | ~1.21 Å |

| Bond Angle | C(thiophene)-C(carbinol)-O | ~109.5° |

| Bond Angle | H-C(carbinol)-O | ~109.5° |

| Dihedral Angle | C(thiophene)-C(carbinol)-C-C(alkyne) | Varies with conformation |

Electronic Properties and Reactivity:

The reactivity of this compound is governed by the distribution of electrons within the molecule. Frontier Molecular Orbital (FMO) analysis is a key component of in silico predictions. figshare.com The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites prone to nucleophilic attack. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, making it the likely site for electrophilic substitution. The LUMO, conversely, would likely be distributed across the acetylenic group and the carbinol carbon, indicating their susceptibility to nucleophilic addition. The hydroxyl group itself presents a dual reactivity, with the oxygen atom acting as a nucleophile/proton acceptor and the hydrogen atom as a potential proton donor. acs.org

Fukui function analysis can further refine these predictions by assigning numerical values to the reactivity of each atomic site. nih.gov This allows for a more quantitative ranking of the atoms most likely to participate in electrophilic, nucleophilic, or radical reactions.

Interactive Table 2: Predicted Electronic Properties and Reactivity Indices for this compound

This table provides hypothetical values for key electronic properties and reactivity indices, illustrating the type of data generated from computational studies.

| Property | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon adding an electron |

| Most Electrophilic Site | Carbinol Carbon (C-OH) | Prone to nucleophilic attack |

| Most Nucleophilic Site | Thiophene Sulfur/C5 | Prone to electrophilic attack |

These in silico predictions serve as a powerful guide for synthetic chemists, allowing for the rational design of reactions and the anticipation of potential side products. For instance, the predicted reactivity could inform the choice of catalyst for reactions involving the propargyl alcohol moiety or direct the regioselectivity of electrophilic aromatic substitution on the thiophene ring. acs.orgnih.gov

Applications in Advanced Organic Synthesis

Precursor to Complex Heterocyclic Compounds

The combination of the thiophene (B33073) nucleus and a propargyl alcohol moiety in 1-(Thiophen-2-yl)but-3-yn-1-ol provides a rich platform for the synthesis of a variety of complex heterocyclic compounds. The reactivity of the alkyne and hydroxyl groups can be exploited in various cyclization strategies to construct new ring systems.

This compound is a valuable precursor for the synthesis of more complex, substituted thiophenes and other sulfur-containing heterocycles. The inherent reactivity of the propargyl alcohol functionality can be harnessed to construct new fused or substituted ring systems. For instance, the dehydrative cyclization of propargyl alcohols is a known method for the formation of furans, pyrroles, and thiophenes. nih.gov In the context of this compound, this could potentially lead to the formation of thieno[c]pyran derivatives or other related bicyclic systems through intramolecular processes.

Furthermore, the terminal alkyne group can participate in various metal-catalyzed cyclization reactions. Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, for example, is a documented method for synthesizing substituted thiophenes. nih.gov By analogy, derivatization of the hydroxyl group of this compound to a thiol, followed by a similar palladium-catalyzed cyclization, could provide a route to novel dithiophene structures. The development of one-pot syntheses of sulfur heterocycles from simple organic substrates further underscores the potential for innovative synthetic strategies. umich.edu

The versatility of propargyl alcohols in organic synthesis is well-established, and they have been utilized as precursors in the synthesis of a wide array of heterocyclic compounds. sci-hub.se For instance, tandem reactions of propargyl alcohols have been employed to synthesize N-containing heterocycles, showcasing the broad applicability of this functional group in heterocyclic synthesis. sci-hub.se The presence of the thiophene ring in this compound adds another layer of synthetic potential, allowing for the creation of unique sulfur-containing bicyclic or polycyclic aromatic systems. nih.govrsc.org

Table 1: Potential Synthetic Transformations of this compound to Other Heterocycles

| Reaction Type | Potential Product | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Intramolecular Dehydrative Cyclization | Thieno[c]pyran derivative | Acid or metal catalyst | nih.gov |

| Thiolation and Palladium-Catalyzed Cyclization | Dithiophene derivative | Thiolating agent, PdI2/KI | nih.gov |

| Ruthenium-Induced Cyclization | Naphthothiophene aldehyde | Ruthenium complex | globalauthorid.com |

The terminal alkyne functionality of this compound makes it an excellent candidate for the construction of polyynes and oligomers containing thiophene units. The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose. wikipedia.orggold-chemistry.orglibretexts.orgorganic-chemistry.orgscispace.com By coupling this compound with various di- or polyhalogenated aromatic or heterocyclic compounds, a wide range of conjugated oligomers and polymers can be synthesized. researchgate.net

Thiophene-containing oligomers and polymers are of significant interest due to their electronic and optical properties, with applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govjournalskuwait.org The incorporation of the 1-hydroxybut-3-ynyl side chain can influence the solubility and processing characteristics of the resulting materials, as well as their self-assembly and solid-state packing, which are crucial for device performance. The synthesis of thiophene-fused polyaromatics and columnar liquid crystals from alkyne precursors highlights the potential of using building blocks like this compound in materials science. nih.govmit.edu

Intermediate in the Synthesis of Biologically Relevant Molecules (e.g., Epothilone (B1246373) Fragments)

While direct use of this compound in the synthesis of epothilones has not been explicitly reported, its structural motifs are relevant to the construction of fragments of such biologically active molecules. The synthesis of epothilone analogues often involves the coupling of heterocyclic fragments. nih.gov The thiophene ring is a common heterocycle in medicinal chemistry and can serve as a bioisostere for other rings, such as the thiazole (B1198619) ring found in some epothilone structures. nih.gov

The propargyl alcohol functionality is a versatile handle for further synthetic transformations. nih.gov For example, it can be reduced to the corresponding saturated alcohol or converted to other functional groups, which can then be incorporated into the larger molecular framework of a natural product. The synthesis of complex molecules often relies on the strategic use of building blocks that contain multiple functionalities that can be selectively manipulated. thieme-connect.com The combination of the thiophene ring and the propargyl alcohol in this compound makes it a potentially valuable intermediate for the synthesis of various biologically relevant compounds, including but not limited to fragments of polyketide natural products like the epothilones. Reductive cyclization of o-nitrophenyl propargyl alcohols to form quinolines is an example of how propargyl alcohols can be used to construct complex heterocyclic systems present in bioactive molecules. nih.gov

Development of Novel Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid construction of molecular complexity. nih.gov Propargyl alcohols are excellent substrates for such reactions due to the high reactivity of the alkyne and hydroxyl groups. sci-hub.sethieme-connect.comacs.orgnih.gov

The structure of this compound is well-suited for the development of novel cascade reactions. For example, a reaction could be initiated at the alcohol or alkyne, triggering a sequence of intramolecular cyclizations or rearrangements involving the thiophene ring. Such reactions could lead to the formation of unique polycyclic heteroaromatic compounds in a highly atom- and step-economical manner. The tandem reaction of propargyl alcohol with N-sulfonylhydrazone to synthesize dihydropyrazoles demonstrates the potential of this functional group to participate in complex transformations. acs.orgnih.gov

Furthermore, the thiophene ring itself can participate in cascade reactions. For instance, cascade inverse electron demand (4 + 2) cycloadditions of thiophene S,S-dioxides have been used in the collective synthesis of illudalane sesquiterpenes. nih.gov Oxidation of the sulfur atom in this compound to the corresponding sulfoxide (B87167) or sulfone could open up new avenues for cascade reactions involving the thiophene ring as a diene. The development of photoinduced photocatalyst-free cascade cyclization of alkynes with sodium sulfinates for the synthesis of benzothiophenes and thioflavones further illustrates the diverse reactivity of alkyne-containing sulfur heterocycles. nih.gov The exploration of such novel cascade reactions with this compound could lead to the discovery of new synthetic methodologies and the creation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. acs.orgacs.org

Potential in Materials Science and Functional Materials Development

Integration into Conjugated Polymer Systems

The development of conjugated polymers from alkyne-based monomers is a significant area of materials science, leading to materials with unique properties applicable in optoelectronics and other fields. oup.com The structure of 1-(Thiophen-2-yl)but-3-yn-1-ol is ideally suited for creating such polymers. The terminal alkyne can undergo polymerization through methods like cyclotrimerization to form highly conjugated polyarylene networks or through polyaddition to create polymers with double bonds in the backbone, enhancing conjugation. oup.com

Thiophene (B33073) and its derivatives are fundamental components in the field of π-conjugated systems due to their versatile chemistry and applications in organic electronics. uh.edu Polythiophenes are a model class of materials for studying how molecular structure influences solid-state organization and electronic performance. researchgate.net The thiophene unit within this compound can serve as the repeating unit in a polymer chain, imparting its favorable electronic properties. The presence of the alkyne group provides a direct route for polymerization, allowing for the creation of extended conjugated systems where the thiophene rings are linked, facilitating charge transport along the polymer backbone. oup.com Furthermore, the hydroxyl group offers a site for post-polymerization modification, enabling the fine-tuning of the polymer's solubility and physical properties.

Heterocyclic conjugated polymers are actively explored for their potential in optoelectronic devices, including polymer light-emitting diodes and organic photovoltaics. oup.com The optical and electronic properties of these materials can be tuned by modifying their chemical structure. uh.edu The synthesis of polymers from this compound would result in materials with an extended π-conjugated system, a prerequisite for optoelectronic activity. Such polymers are expected to exhibit interesting photophysical properties, such as fluorescence, which is crucial for light-emitting applications. nih.gov For instance, poly(tetraphenylethene), a polymer synthesized from a tetrayne monomer, demonstrates how polycyclotrimerization of alkynes leads to hyperbranched, large aromatic systems with useful morphologies. oup.com Similarly, polymers derived from this compound could be designed as fluorescent chemosensors, where the conjugated backbone and interaction sites—potentially enhanced by the thiophene sulfur and the hydroxyl group—could detect specific ions. oup.com

Role in Ligand Design for Catalysis

The propargylic alcohol motif is a valuable functional group for achieving asymmetric catalysis. acs.org The hydroxyl group can engage in hydrogen-bonding interactions with a chiral ligand, creating an additional anchor point that helps organize the substrate-catalyst complex during a reaction, leading to high enantioselectivity. acs.org this compound contains this key propargylic alcohol structure.

This molecule is a promising candidate for developing novel ligands for transition-metal-catalyzed reactions. The thiophene ring's sulfur atom, the hydroxyl group's oxygen atom, and the alkyne's π-system can all potentially coordinate with a metal center. This multi-point coordination can be exploited in cooperative catalysis. For example, in copper-catalyzed asymmetric propargylic substitution reactions, bifunctional ligands are crucial for activating propargylic alcohols. rsc.orgacs.org A ligand derived from this compound could act as a tridentate ligand, coordinating with a metal like copper or gold to form a chiral catalyst capable of activating other substrates. rsc.org The development of such ligands is a key area of interest for creating efficient and selective methods for synthesizing complex chiral molecules. nih.govorganic-chemistry.org

Exploration in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into well-defined, functional structures held together by non-covalent interactions. Thiophene derivatives are well-known for their ability to form such assemblies through π-π stacking interactions between the aromatic rings. acs.orgnih.gov These interactions can lead to the formation of nanostructures like nanowires and 2-D crystals. uh.edunih.gov

This compound possesses all the necessary features to participate in supramolecular assembly.

π-π Stacking: The thiophene ring provides a flat, aromatic surface conducive to stacking with neighboring molecules.

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor, allowing molecules to link together in predictable patterns.

Other Interactions: The terminal alkyne can also act as a hydrogen bond acceptor, further directing the assembly.

The interplay of these forces can guide the self-organization of the molecules into ordered architectures. rsc.org For example, studies on other thiophene derivatives have shown that rich π-π interactions and hydrogen-bonding can lead to the formation of nano-belt organic semiconductors. rsc.org These self-assembled structures can exhibit enhanced properties compared to the individual molecules, such as higher charge carrier mobility and improved photocatalytic efficiency, making them suitable for applications in organic electronics and as metal-free photocatalysts. rsc.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.